molecular formula C28H26IN3O4 B10956359 N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide

N-benzyl-2-{2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide

Cat. No.: B10956359
M. Wt: 595.4 g/mol
InChI Key: IUFGYKXJIYZZIV-UCQKPKSFSA-N
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Description

N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is a complex organic compound with a unique structure that includes a benzyl group, an ethoxy group, an iodine atom, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. This is followed by the introduction of the benzyl, ethoxy, and iodine substituents through various organic reactions such as alkylation, etherification, and halogenation. The final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while substitution could result in the formation of a new halogenated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress or inflammation.

    Industry: It may be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include enzymes involved in oxidative stress, signaling pathways related to inflammation, and receptors that mediate cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzyl-substituted amides. Examples include:

  • N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
  • N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE

Uniqueness

What sets N-BENZYL-2-{2-ETHOXY-6-IODO-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C28H26IN3O4

Molecular Weight

595.4 g/mol

IUPAC Name

N-benzyl-2-[2-ethoxy-6-iodo-4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C28H26IN3O4/c1-3-35-25-16-21(14-23-19(2)31-32(28(23)34)22-12-8-5-9-13-22)15-24(29)27(25)36-18-26(33)30-17-20-10-6-4-7-11-20/h4-16H,3,17-18H2,1-2H3,(H,30,33)/b23-14-

InChI Key

IUFGYKXJIYZZIV-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC(=O)NCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)I)OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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